4-Amino-5-bromo-6-methoxypicolinic acid
Description
4-Amino-5-bromo-6-methoxypicolinic acid is a pyridine derivative characterized by a unique substitution pattern: an amino group at position 4, a bromine atom at position 5, and a methoxy group at position 5. This trifunctional structure confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
1245644-09-0 |
|---|---|
Molecular Formula |
C7H7BrN2O3 |
Molecular Weight |
247.048 |
IUPAC Name |
4-amino-5-bromo-6-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-6-5(8)3(9)2-4(10-6)7(11)12/h2H,1H3,(H2,9,10)(H,11,12) |
InChI Key |
WANKQHDEDNNZEJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=N1)C(=O)O)N)Br |
Synonyms |
4-AMINO-5-BROMO-6-METHOXYPICOLINIC ACID |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Position and Functional Group Effects
5-Bromo-3-methoxypicolinic Acid (CAS 1142191-66-9)
- Structure : Bromine at position 5, methoxy at position 3.
- Key Differences: Lack of the 4-amino group and differing methoxy placement.
- Catalog data (1 g at $400) suggests commercial availability .
4-Amino-5-cyano-6-ethoxypicolinic Acid
- Structure: Cyano group at position 5, ethoxy at position 6.
- Key Differences: Ethoxy (vs. methoxy) increases steric bulk and lipophilicity, while the cyano group enhances electrophilicity.
- Implications : The ethoxy group may reduce solubility in polar solvents compared to the methoxy analogue, impacting formulation in drug delivery systems .
2-Amino-5-bromopyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate
- Structure: Bromine at position 5, hydroxyl-derived keto-enol tautomerism at position 6.
- Key Differences : The hydroxyl group (vs. methoxy) enables stronger hydrogen bonding, as evidenced by crystal packing studies showing N–H⋯O and O–H⋯O interactions.
- Implications : Methoxy substitution in the target compound likely reduces hydrogen-bonding propensity but enhances electron-donating effects, altering reactivity in nucleophilic substitutions .
Physical and Chemical Properties
Solubility and Stability
- 4-Bromo-2-methoxy-6-methylpyridine (CAS 54923-31-8) :
- Similarity: 0.91 (structural similarity score).
- Key Differences : Methyl group at position 6 (vs. methoxy in the target compound).
- Implications : Methyl groups increase hydrophobicity, whereas methoxy groups enhance solubility in polar aprotic solvents. Stability may differ due to steric protection of the bromine atom .
6-Bromo-5-methoxypicolinic Acid
- Structure : Bromine at position 6, methoxy at position 4.
- Key Differences : Inverted substitution pattern compared to the target compound.
- Implications: Positional isomerism may lead to divergent biological activity; for example, altered binding affinities in enzyme inhibition. Notably, this compound is discontinued, suggesting synthetic or stability challenges .
Data Tables for Key Analogues
| Compound Name | CAS Number | Substituents (Positions) | Price (1 g) | Key Properties |
|---|---|---|---|---|
| 5-Bromo-3-methoxypicolinic acid | 1142191-66-9 | Br (5), OMe (3) | $400 | High purity, commercial |
| 4-Bromo-2-methoxy-6-methylpyridine | 54923-31-8 | Br (4), OMe (2), Me (6) | N/A | High hydrophobicity |
| 6-Bromo-5-methoxypicolinic acid | Discontinued | Br (6), OMe (5) | N/A | Discontinued (stability?) |
| Methyl 3-amino-5-bromopicolinate | 1462-86-8 | NH2 (3), Br (5), COOMe (2) | N/A | Ester precursor |
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